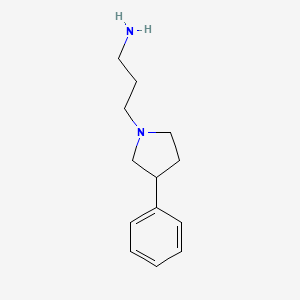

3-(3-Phenylpyrrolidin-1-yl)propan-1-amine

Description

3-(3-Phenylpyrrolidin-1-yl)propan-1-amine (IUPAC name: 3-pyrrolidin-1-ylpropan-1-amine) is a secondary amine characterized by a pyrrolidine ring (a five-membered saturated cyclic amine) linked to a propan-1-amine chain. Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol (calculated from SMILES: C1CCN(C1)CCCN) . This compound serves as a versatile building block in medicinal chemistry due to its ability to participate in aminopropylation reactions and form stable intermediates for drug development . Its pyrrolidine moiety provides conformational rigidity, influencing binding interactions in biological systems, while the propan-1-amine chain enhances solubility and reactivity in synthetic pathways.

Properties

IUPAC Name |

3-(3-phenylpyrrolidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-8-4-9-15-10-7-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWBNKZIXYWKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpyrrolidin-1-yl)propan-1-amine typically involves the reaction of 3-phenylpyrrolidine with a suitable propylamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity. Common synthetic routes include:

Reductive Amination: This method involves the reaction of 3-phenylpyrrolidine with a propylamine derivative in the presence of a reducing agent such as sodium cyanoborohydride.

Nucleophilic Substitution: This involves the substitution of a leaving group on a propylamine derivative with 3-phenylpyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

3-(3-Phenylpyrrolidin-1-yl)propan-1-amine serves as a valuable building block for synthesizing more complex organic molecules. Its versatile structure allows chemists to explore various synthetic pathways, facilitating the development of novel compounds for research purposes.

Biology

This compound has been investigated for its potential biological activities:

- Enzyme Interaction: It can modulate the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes .

- Cell Signaling: Research indicates that it may influence G-protein coupled receptors (GPCRs), impacting cellular signaling pathways critical for various physiological functions.

Case Study:

In vitro studies demonstrated that derivatives of pyrrolidine can inhibit COX-2 activity, suggesting potential anti-inflammatory applications .

Medicine

The therapeutic potential of this compound is being explored in several contexts:

- Neuroprotective Properties: Animal studies indicate that low doses may provide neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Case Study:

A study highlighted its ability to reduce neuronal cell death in models of oxidative stress, suggesting its role in neuroprotection .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new formulations in various sectors, including pharmaceuticals and agrochemicals.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for synthesis | Facilitates the development of complex organic molecules |

| Biology | Enzyme modulation | Inhibits COX-2; influences GPCR signaling |

| Medicine | Neuroprotective agent | Reduces neuronal cell death; potential treatment for neurodegeneration |

| Industry | Specialty chemicals | Used in formulations across pharmaceuticals and agrochemicals |

Mechanism of Action

The mechanism of action of 3-(3-Phenylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ring Size and Reactivity

- Smaller Rings (Azetidine, Aziridine) : The 3- and 4-membered rings in aziridine and azetidine derivatives exhibit significant ring strain, increasing their reactivity but reducing stability . In contrast, the 5-membered pyrrolidine ring in the target compound balances moderate strain with synthetic versatility .

- Larger Rings (Piperidine, Oxane) : Piperidine (6-membered) and oxane derivatives show greater conformational flexibility, enhancing their adaptability in binding pockets of biological targets .

Electronic and Functional Group Effects

- Imidazole and Pyrazole : These nitrogen-rich heterocycles enable hydrogen bonding and metal coordination, making them valuable in metallodrug design .

- Aromatic vs. Saturated Systems : Pyridine-containing derivatives (e.g., 3-(Pyridin-4-yl)propan-1-amine) leverage aromaticity for interactions with enzymes, whereas saturated pyrrolidine/piperidine systems prioritize steric effects .

Biological Activity

3-(3-Phenylpyrrolidin-1-yl)propan-1-amine, also known as a derivative of phenylpyrrolidine, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenyl group, contributing to its unique pharmacological properties. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. It is believed to act as a reuptake inhibitor , enhancing the levels of these neurotransmitters in the synaptic cleft, which may contribute to its psychoactive effects.

1. Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. In studies involving animal models, this compound demonstrated significant protective effects against induced seizures, suggesting a potential use in epilepsy treatment . The mechanism involves modulation of GABAergic and glutamatergic systems, which are crucial in seizure activity regulation.

2. Anticancer Properties

Studies have explored the cytotoxic effects of phenylpyrrolidine derivatives on various cancer cell lines. The compound showed promising results in inhibiting the proliferation of androgen-independent prostate cancer cells (PC-3), with IC50 values indicating significant cytotoxicity . The proposed mechanism includes interference with DNA topoisomerases, which are essential for DNA replication and repair.

3. Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties against several bacterial strains. This activity may be related to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Study 1: Anticonvulsant Efficacy

In a controlled study, various derivatives of pyrrolidine were tested for their anticonvulsant efficacy using the maximal electroshock (MES) test. The results indicated that compounds similar to this compound exhibited up to 75% protection against seizures at certain dosages . The study highlighted the importance of substituent groups on the pyrrolidine ring in enhancing anticonvulsant activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

A series of phenylpyrrolidine compounds were synthesized and tested against PC-3 cells. Among these, this compound showed significant cytotoxicity with an IC50 value of approximately 20 µM. Further analysis revealed that the compound induced apoptosis in cancer cells through activation of caspase pathways .

Research Findings Summary

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Anticonvulsant | Modulation of GABA/glutamate | Significant seizure protection in animal models |

| Anticancer | Inhibition of DNA topoisomerases | Cytotoxicity observed in prostate cancer cells |

| Antimicrobial | Disruption of cell membranes | Effective against multiple bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.